Ethyl (S)-2-oxiranylacetate is classified as an ester derived from the reaction between an oxirane (epoxide) and acetic acid. It can be categorized under the broader class of oxiranes, which are three-membered cyclic ethers. The compound is noted for its chirality due to the presence of the (S)-configuration at the oxirane carbon.
The synthesis of Ethyl (S)-2-oxiranylacetate can be achieved through various methods. One notable approach involves the use of epoxidation reactions on allylic alcohols followed by esterification processes. The following steps outline a typical synthetic route:
Technical parameters such as temperature control during reactions and the choice of solvents can significantly affect yield and purity.
The molecular structure of Ethyl (S)-2-oxiranylacetate can be described by its molecular formula . The compound features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to elucidate its structure, confirming the presence of functional groups through characteristic absorption bands.
Ethyl (S)-2-oxiranylacetate participates in various chemical reactions due to its reactive epoxide group. Key reactions include:
These reactions are essential for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for Ethyl (S)-2-oxiranylacetate primarily revolves around its ability to act as an electrophile due to the strained oxirane ring. When subjected to nucleophilic attack, the ring opens, allowing for further functionalization. This property makes it a valuable intermediate in synthesizing biologically active compounds.
Ethyl (S)-2-oxiranylacetate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Ethyl (S)-2-oxiranylacetate finds utility across various fields:
Ethyl (S)-2-oxiranylacetate (CAS Registry Number: 112083-63-3) is a chiral epoxide ester with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. Its IUPAC name, ethyl (S)-2-oxiranylacetate, explicitly denotes the ethyl ester group and the oxirane (epoxide) ring attached to the acetate moiety at the second carbon. The stereodescriptor (S) specifies the absolute configuration of the chiral center at the C2 position of the oxirane ring, which governs the compound’s spatial geometry. This configuration is unambiguously represented in its SMILES notation (CCOC(=O)C[C@H]1CO1
) and InChIKey (WHUSTVAXKRFVPD-RXMQYKEDSA-N
), where the @H
symbol indicates the (S)-enantiomer [1] [3].
The stereochemical identity of this compound is critical for its reactivity and biological activity. The (S)-configuration biases the epoxide ring’s susceptibility to nucleophilic attack toward specific regiochemical and stereochemical pathways. For example, ring-opening reactions typically occur at the less substituted carbon with inversion of configuration, enabling enantioselective synthesis. The Cahn-Ingold-Prelog priority rules further rationalize its stereochemistry: At the chiral center, substituents are prioritized as –COOEt > –CH2–O– (oxirane) > –H, confirming the (S) designation [6] [8].
Table 1: Nomenclature and Identifiers for Ethyl (S)-2-Oxiranylacetate
Property | Value |
---|---|
Systematic Name | Ethyl (S)-2-oxiranylacetate |
CAS Registry Number | 112083-63-3 |
Molecular Formula | C6H10O3 |
Molecular Weight | 130.14 g/mol |
SMILES Notation | CCOC(=O)C[C@H]1CO1 |
InChIKey | WHUSTVAXKRFVPD-RXMQYKEDSA-N |
Alternative Names | Ethyl (S)-glycidate; (S)-Ethyl glycidate |
Ethyl (S)-2-oxiranylacetate emerged as a strategic building block during the 1980s–1990s, coinciding with advancements in asymmetric catalysis and enzymatic synthesis. Early routes relied on chiral auxiliaries like oxazolidinones (Evans auxiliaries) or Oppolzer’s sultam to direct epoxidation. For instance, Evans’ oxazolidinone-mediated alkylations enabled enantioselective epoxide formation via Darzens condensation, though auxiliary installation/removal steps reduced efficiency [6].
A paradigm shift occurred with catalytic methods. The 1995 discovery of Zr-catalyzed asymmetric carboalumination of alkenes (ZACA) allowed direct enantioselective synthesis of epoxide precursors. By suppressing side reactions (e.g., β-hydride elimination), ZACA provided access to chiral allylic alcohols, which were epoxidized to yield derivatives like Ethyl (S)-2-oxiranylacetate in high enantiomeric excess (>95% ee) [2]. Concurrently, enzymatic routes gained traction. Lipase-mediated Baeyer-Villiger oxidations converted renewable levoglucosenone (from cellulose pyrolysis) to γ-lactones, which were hydrolyzed and epoxidized to afford (S)-epoxides in 57% overall yield. This approach eliminated toxic reagents (e.g., sodium nitrite) used in traditional glutamic acid-derived syntheses [4].
Pharmaceutical Synthesis
This epoxide serves as a linchpin for stereoselective synthesis of bioactive molecules:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: